molecular formula C20H27F3N6OS B107489 ABT-925 anhydrous free base CAS No. 220519-06-2

ABT-925 anhydrous free base

Cat. No.: B107489
CAS No.: 220519-06-2
M. Wt: 456.5 g/mol
InChI Key: KXVAICSRMHXLJN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ABT-925 anhydrous free base is a selective antagonist for the dopamine D3 receptor (DRD3) . The dopamine D3 receptor is more densely expressed in the limbic region of the brain . This receptor plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

ABT-925 interacts with the dopamine D3 receptor by binding to it, thereby inhibiting its function . This antagonistic action on the D3 receptor leads to changes in the neurotransmission of dopamine, a key neurotransmitter involved in reward and pleasure centers in the brain.

Biochemical Pathways

The primary biochemical pathway affected by ABT-925 is the dopaminergic pathway . By selectively antagonizing the D3 receptor, ABT-925 modulates the activity of this pathway, particularly in the limbic system, which is involved in controlling mood and emotion.

Pharmacokinetics

The pharmacokinetics of ABT-925 involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that ABT-925 can be quantitatively determined in human plasma, suggesting its bioavailability . .

Result of Action

The molecular and cellular effects of ABT-925’s action primarily involve the modulation of dopaminergic neurotransmission. By antagonizing the D3 receptor, ABT-925 can potentially alter the signaling of dopamine, thereby influencing the functions of the limbic system .

Action Environment

The action of ABT-925 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions. It has been found that ABT-925 is stable for at least 604 days when stored frozen at -20 ºC . Other factors such as the patient’s physiological condition and the presence of other drugs can also influence the action of ABT-925.

Biochemical Analysis

Biochemical Properties

ABT-925 anhydrous free base interacts with the enzyme diacylglycerol acyltransferase 1 (DGAT1), inhibiting its function. This interaction plays a crucial role in lipid metabolism, as DGAT1 is responsible for the final step in triglyceride synthesis. Additionally, this compound has a high affinity for dopamine D₃ receptors, acting as a selective antagonist .

Cellular Effects

This compound, as a selective dopamine D3 receptor antagonist, can influence cell function by modulating dopamine signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells that express dopamine D₃ receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to dopamine D₃ receptors, acting as an antagonist . This binding interaction inhibits the activation of these receptors, thereby modulating dopamine signaling pathways .

Metabolic Pathways

This compound is involved in the dopamine signaling pathway due to its interaction with dopamine D₃ receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-925 anhydrous free base involves multiple steps, starting with the preparation of the pyrimidin-4-yl-piperazine intermediate. This intermediate is then reacted with a propyl-sulfanyl group to form the final compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile and formic acid, with the reactions being carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for solid-phase extraction and high-performance liquid chromatography to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ABT-925 anhydrous free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

ABT-925 anhydrous free base has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: Another dopamine receptor antagonist used in the treatment of schizophrenia.

    Cariprazine: A dopamine D3/D2 receptor partial agonist used for similar indications.

Uniqueness

ABT-925 anhydrous free base is unique due to its high selectivity for dopamine D3 receptors, which allows for targeted treatment of psychotic disorders with fewer side effects compared to other compounds that affect multiple dopamine receptors .

Properties

IUPAC Name

2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVAICSRMHXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176529
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220519-06-2
Record name ABT-925 anhydrous free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-925 ANHYDROUS FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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